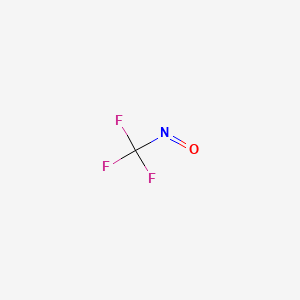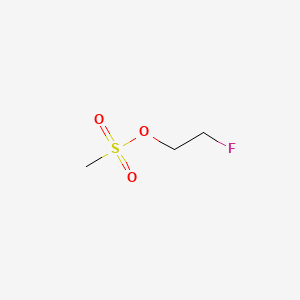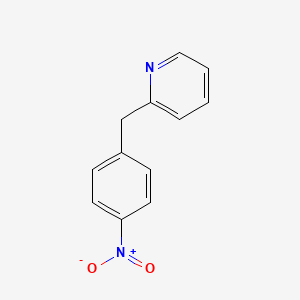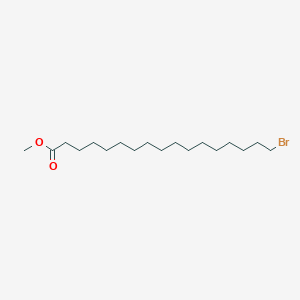
Methyl 17-bromoheptadecanoate
Descripción general
Descripción
Methyl 17-bromoheptadecanoate is a chemical compound with the molecular formula C18H35BrO2 . It is also known by other names such as 17-bromo-heptadecanecarboxylic acid-methyl ester and Heptadecanoic acid,17-bromo-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 17-bromoheptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It contains a total of 55 bonds, including 20 non-hydrogen bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 1 ester .
Physical And Chemical Properties Analysis
Methyl 17-bromoheptadecanoate has a molecular weight of 363.4 g/mol . It has a computed XLogP3-AA value of 7.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 17 rotatable bonds . Its exact mass and monoisotopic mass are both 362.18204 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .
Aplicaciones Científicas De Investigación
Proteomics Research
Methyl 17-bromoheptadecanoate is utilized in proteomics research as a specialty chemical. It plays a role in the study of protein expression, modification, and interaction within biological systems . Its precise function in proteomics can involve the modification of fatty acid chains in proteins, which can affect the protein’s location, activity, and interaction with other molecules.
Cancer Research
In the field of cancer research , this compound is part of studies exploring DNA methylation biomarkers . DNA methylation is a critical epigenetic mechanism that can influence gene expression and is often altered in cancer cells . Methyl 17-bromoheptadecanoate may be used to synthesize or modify compounds that interact with the methylation pathways, aiding in the identification of potential biomarkers for cancer diagnosis and treatment.
Organic Synthesis
Organic synthesis: sees the application of Methyl 17-bromoheptadecanoate in the development of new synthetic methodologies. It can act as a precursor or intermediate in the synthesis of complex organic molecules . Its bromo and ester functional groups make it a versatile reagent for various chemical transformations, including coupling reactions and chain elongation processes.
Medicinal Chemistry
In medicinal chemistry , Methyl 17-bromoheptadecanoate is involved in the synthesis of heterocyclic compounds, which are a cornerstone of drug design due to their diverse biological activities . The compound’s structure can be incorporated into larger, more complex molecules that exhibit pharmacological properties, such as anticancer, anti-inflammatory, and antibacterial activities.
Material Science
The compound finds use in material science as a precursor in the synthesis of advanced materials . Its long carbon chain and functional groups can be instrumental in creating polymers or surface-active agents that have specific physical and chemical properties for industrial applications.
Environmental Studies
Lastly, Methyl 17-bromoheptadecanoate is relevant in environmental studies related to DNA methylation. Environmental chemicals can affect DNA methylation patterns, which in turn can have health implications . While the compound itself may not be directly used in these studies, derivatives or related compounds can serve as models to understand the impact of environmental factors on epigenetic modifications.
Propiedades
IUPAC Name |
methyl 17-bromoheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXLJQWLPXKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339166 | |
| Record name | Methyl 17-bromoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 17-bromoheptadecanoate | |
CAS RN |
72338-49-9 | |
| Record name | Methyl 17-bromoheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



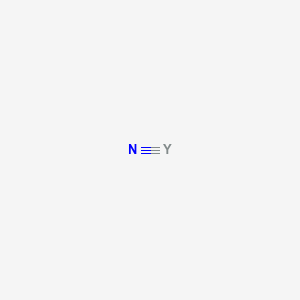

![1-Naphthalenesulfonic acid, 4-[(8-hydroxy-5-quinolinyl)azo]-](/img/structure/B1596149.png)
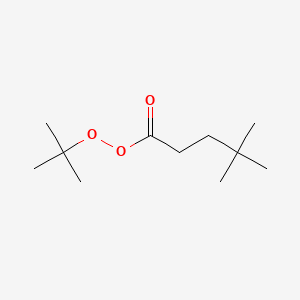
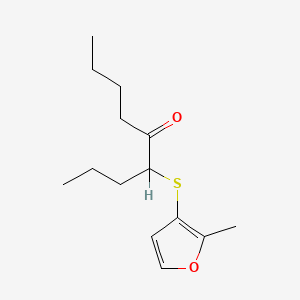
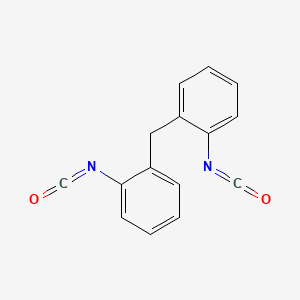
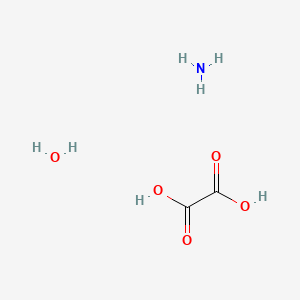
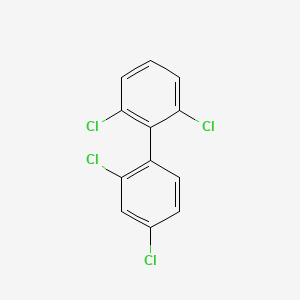
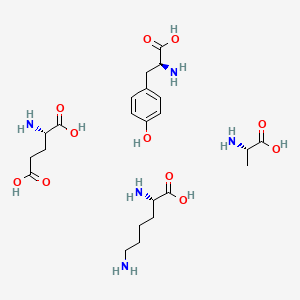
![Benzo[kl]xanthene](/img/structure/B1596164.png)
